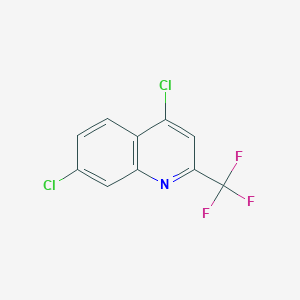
4,7-Dichloro-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
4,7-Dichloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N and a molar mass of 266.05 g/mol . It appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This compound is relatively stable at room temperature but should be kept away from strong oxidants or acids .
Méthodes De Préparation
The synthesis of 4,7-Dichloro-2-(trifluoromethyl)quinoline typically involves several steps :
Reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride: This reaction occurs in the presence of 1,2-dichlorobenzene to produce 2-fluoro-1,2-dichlorobenzene.
Reaction of 2-fluoro-1,2-dichlorobenzene with cyanobromide magnesium: This step yields 2-cyano-1,2-dichlorobenzene.
Amadori rearrangement reaction: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene is rearranged into 2-cyano-1,2,3-trichlorobenzene.
Final reaction with trifluoroformate: This step produces this compound.
Analyse Des Réactions Chimiques
4,7-Dichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the quinoline ring.
Reagents and conditions: Common reagents include aluminum chloride for catalysis and trifluoroformate for introducing the trifluoromethyl group.
Major products: The products depend on the specific reaction conditions and reagents used, but typically involve modifications to the quinoline ring structure.
Applications De Recherche Scientifique
4,7-Dichloro-2-(trifluoromethyl)quinoline has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of fluoroborate compounds.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways . The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .
Comparaison Avec Des Composés Similaires
4,7-Dichloro-2-(trifluoromethyl)quinoline can be compared to other quinoline derivatives, such as 4,7-dichloroquinoline . While both compounds share a similar quinoline core, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability . This makes it particularly valuable in applications requiring these specific characteristics .
Similar Compounds
Propriétés
IUPAC Name |
4,7-dichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABBFMFOBKWLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593978 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702640-95-7 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














